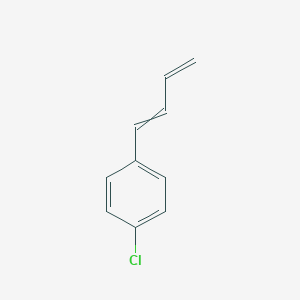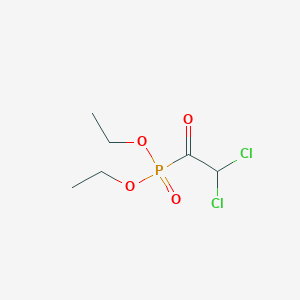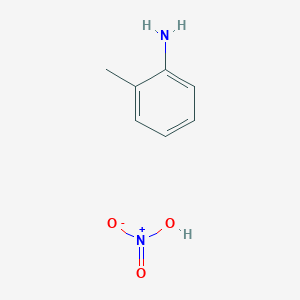
2-Methylaniline;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylaniline, also known as o-toluidine, is an aromatic amine with the chemical formula C7H9N. It is a derivative of aniline, where a methyl group is substituted at the ortho position of the benzene ring. Nitric acid, with the chemical formula HNO3, is a highly corrosive and strong oxidizing agent. When combined, these compounds can undergo various chemical reactions, leading to the formation of different products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylaniline can be synthesized through the nitration of toluene followed by reduction. The nitration process involves the reaction of toluene with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to form 2-nitrotoluene. This intermediate is then reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon to yield 2-methylaniline .
Industrial Production Methods
Industrial production of 2-methylaniline typically involves the same nitration and reduction steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylaniline undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylbenzoquinone using oxidizing agents like potassium permanganate.
Reduction: The nitro group in 2-nitrotoluene can be reduced to form 2-methylaniline.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 2-Methylbenzoquinone.
Reduction: 2-Methylaniline.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-Methylaniline and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its role in the synthesis of certain drugs and its biological effects.
Industry: Used in the production of rubber chemicals, pesticides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-methylaniline involves its interaction with various molecular targets. In biological systems, it can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The pathways involved include cytochrome P450-mediated oxidation and subsequent conjugation reactions .
Vergleich Mit ähnlichen Verbindungen
2-Methylaniline can be compared with other aromatic amines such as aniline, N-methylaniline, and dimethylaniline:
Aniline: Lacks the methyl group, making it less sterically hindered and more reactive in certain electrophilic substitution reactions.
N-Methylaniline: Has a methyl group on the nitrogen atom, affecting its basicity and reactivity.
Dimethylaniline: Contains two methyl groups, further reducing its reactivity compared to 2-methylaniline.
These comparisons highlight the unique properties of 2-methylaniline, such as its specific reactivity patterns and applications in various fields.
Eigenschaften
CAS-Nummer |
32954-52-2 |
|---|---|
Molekularformel |
C7H10N2O3 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
2-methylaniline;nitric acid |
InChI |
InChI=1S/C7H9N.HNO3/c1-6-4-2-3-5-7(6)8;2-1(3)4/h2-5H,8H2,1H3;(H,2,3,4) |
InChI-Schlüssel |
OOCAHHUKSKRKRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



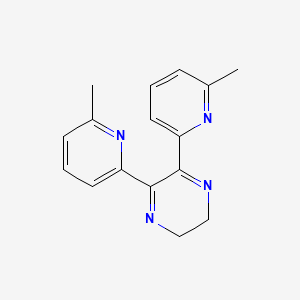

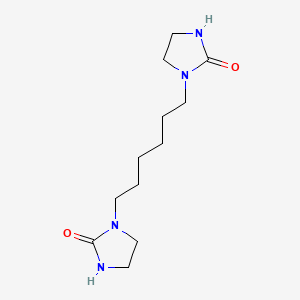
![4-Methyldibenzo[b,lmn]phenanthridine](/img/structure/B14686615.png)

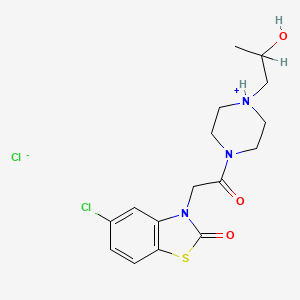
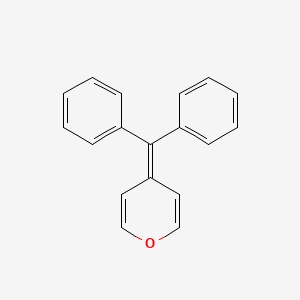

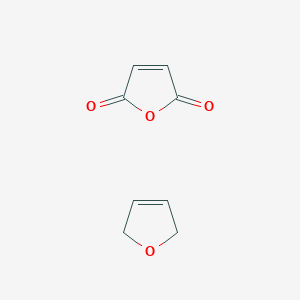
![2-Chloro-5-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686651.png)
